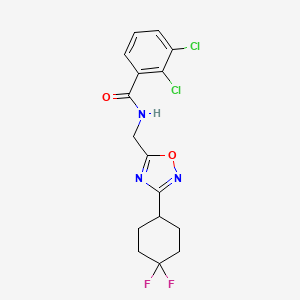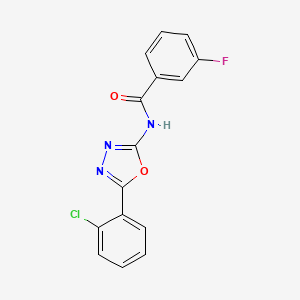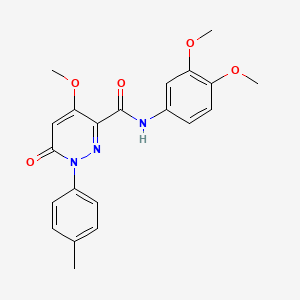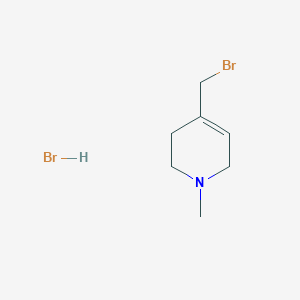![molecular formula C14H15F6NO4 B2843801 4-[3-(Trifluoromethoxy)phenyl]piperidin-4-ol; trifluoroacetic acid CAS No. 1803600-50-1](/img/structure/B2843801.png)
4-[3-(Trifluoromethoxy)phenyl]piperidin-4-ol; trifluoroacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-[3-(Trifluoromethoxy)phenyl]piperidin-4-ol; trifluoroacetic acid” is a chemical compound with the CAS Number: 1803600-50-1 . It has a molecular weight of 375.27 . The compound is a white solid .
Molecular Structure Analysis
The molecular formula of the compound is C14H15F6NO4 . The InChI code is 1S/C12H14F3NO2.C2HF3O2/c13-12(14,15)18-10-3-1-2-9(8-10)11(17)4-6-16-7-5-11;3-2(4,5)1(6)7/h1-3,8,16-17H,4-7H2;(H,6,7) .Physical And Chemical Properties Analysis
The compound is a white solid . It has a molecular weight of 375.27 and a molecular formula of C14H15F6NO4 . The InChI code is 1S/C12H14F3NO2.C2HF3O2/c13-12(14,15)18-10-3-1-2-9(8-10)11(17)4-6-16-7-5-11;3-2(4,5)1(6)7/h1-3,8,16-17H,4-7H2;(H,6,7) .Applications De Recherche Scientifique
Trifluoromethoxylation Reagents
The trifluoromethoxy (CF3O) group has become a novel moiety in various fields because of its unique features . The compound “4-[3-(Trifluoromethoxy)phenyl]piperidin-4-ol; trifluoroacetic acid” can be used as a reagent in trifluoromethoxylation reactions . This process makes CF3O-containing compounds more accessible .
Inhibitors of Human Soluble Epoxide Hydrolase
A series of N, N′-disubstituted bis-ureas containing a lipophilic 4-(trifluoromethoxy)phenyl fragment were synthesized by reaction of 4-(trifluoromethoxy)phenyl isocyanate with aliphatic diamines . These synthesized compounds are promising as inhibitors of human soluble epoxide hydrolase .
Clinical Trials for Hypertonia, Tuberculosis, Renal Pathologies
The 4-(trifluoromethoxy)phenyl is often introduced as a structural fragment in the design of inhibitors of soluble epoxide hydrolase (sEH) . For example, N-(1-propanoylpiperidin-4-yl)-N′-[4-(trifluoromethoxy)phenyl]urea (1770-TPPU) was among the first candidates for clinical trials of inhibitors of sEH as a promising target for etiotropic therapy of hypertonia, tuberculosis, renal pathologies, and other socially dangerous diseases .
Studying Biological Processes Related to Aging
Compounds containing a 4-(trifluoromethoxy)phenyl group also exhibit other activities. For instance, N-[4-(trifluoromethoxy)phenyl]carbonohydrazonoyl dicyanide may be useful in studying biological processes related to aging .
Insecticide or Zoocide
2-{2-(4-Cyanophenyl)-1-[3-(trifluoromethyl)phenyl]ethylidene}-N-[4-(trifluoromethoxy)phenyl]hydrazinecarboxamide (B, metaflumizone, ProMeris) is used as an insecticide (or zoocide) . It acts by blocking potential-dependent sodium channels in injurious insects and rodents .
Antitumor Activity
3-[(Quinolin-4-ylmethyl)amino]-N-[4-(trifluoromethoxy)phenyl]thiophene-2-carboxamide showed antitumor activity via inhibition of tyrosine kinase .
Safety And Hazards
Propriétés
IUPAC Name |
2,2,2-trifluoroacetic acid;4-[3-(trifluoromethoxy)phenyl]piperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NO2.C2HF3O2/c13-12(14,15)18-10-3-1-2-9(8-10)11(17)4-6-16-7-5-11;3-2(4,5)1(6)7/h1-3,8,16-17H,4-7H2;(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIMGEHCGJOTQPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(C2=CC(=CC=C2)OC(F)(F)F)O.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F6NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(Trifluoromethoxy)phenyl]piperidin-4-ol; trifluoroacetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-oxobenzo[d][1,3]oxathiol-5-yl)-N-(phenylsulfonyl)cyclohexanecarboxamide](/img/structure/B2843718.png)

![N-[(4-Bromophenyl)methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2843720.png)
![N-(3-chloro-4-methylphenyl)-2-((2-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2843724.png)





![tert-butyl 3-[(morpholin-3-yl)methyl]-2,3-dihydro-1H-indole-1-carboxylate](/img/structure/B2843735.png)



![9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine-3(2H)-thione](/img/structure/B2843741.png)